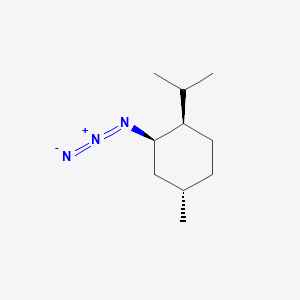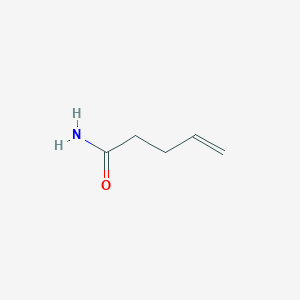
1-Iodo-1,2,3,4-tetrahydronaphthalene
Overview
Description
1-Iodo-1,2,3,4-tetrahydronaphthalene is a derivative of 1,2,3,4-Tetrahydronaphthalene (Tetralin), a bicyclic hydrocarbon . Tetralin is a constituent of petroleum and coal tar and is used in coal liquefaction and as an alternative to turpentine in paints and waxes .
Molecular Structure Analysis
The molecular structure of 1-Iodo-1,2,3,4-tetrahydronaphthalene consists of 10 carbon atoms, 11 hydrogen atoms, and 1 iodine atom . It is a derivative of Tetralin, which has the chemical formula C10H12 .Physical And Chemical Properties Analysis
Tetralin, the parent compound, is a colorless liquid with a density of 0.970 g/cm3 . It has a melting point of -35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .Scientific Research Applications
Biofortification and Plant Growth
Iodine is not considered essential for land plants, but it plays a critical role in some aquatic plants and human health. The agricultural application of iodine to enhance growth, environmental adaptation, and stress tolerance in plants is an active research area. Biofortification with iodine is considered an adequate method to ensure proper iodine intake in the population, with studies reporting beneficial effects including better growth and stress tolerance in various species (Medrano-Macías et al., 2016).
Analytical Methods for Iodine Determination
The determination of iodine using instrumental analysis, such as inductively coupled plasma spectrometry (ICP-MS), is crucial due to its physiological roles. The literature discusses sample preparation and measurement techniques for iodine determination in various samples, highlighting the challenges and limitations of current methods (Oliveira et al., 2010).
Environmental and Health Impacts
The review on microbial biodegradation of polyaromatic hydrocarbons (PAHs) highlights the role of microorganisms in the ecological recovery of PAH-contaminated sites. Given that 1-Iodo-1,2,3,4-tetrahydronaphthalene is a halogenated organic compound, understanding the microbial degradation mechanisms of similar compounds is essential for environmental management and remediation efforts (Peng et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-iodo-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMRAQWWRAUTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462369 | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
161989-14-6 | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1609849.png)

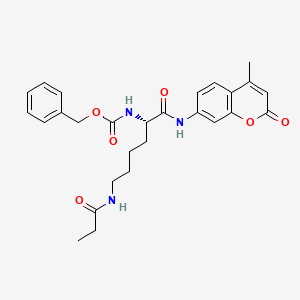

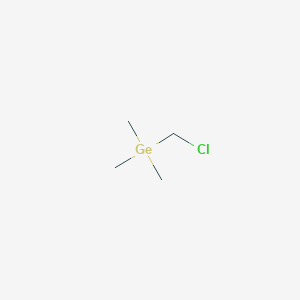
![3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1609859.png)


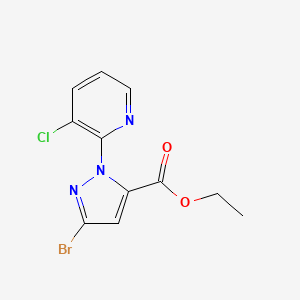
![2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1609867.png)
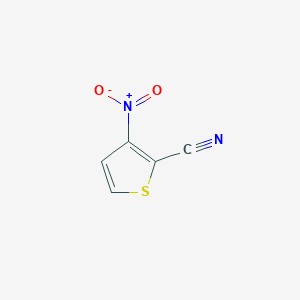
![2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-](/img/structure/B1609869.png)
